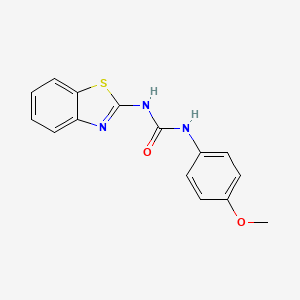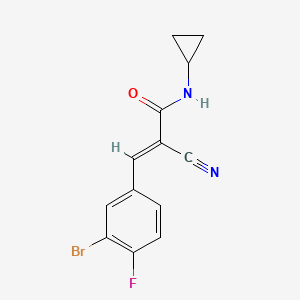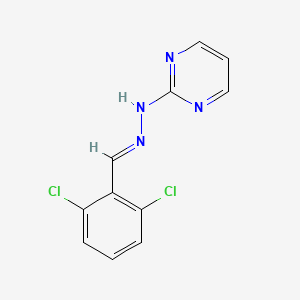
2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole (BITO) is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. BITO belongs to the class of heterocyclic compounds and contains an oxadiazole ring, which makes it an important building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole is not fully understood, but studies have suggested that it inhibits various enzymes and proteins involved in cell growth and proliferation. 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects
2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole inhibits the growth of cancer cells by inducing apoptosis and arresting the cell cycle. 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has also been found to have antimicrobial activity against various bacteria and fungi. In vivo studies have shown that 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has low toxicity and is well-tolerated by animals. 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has also been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has several advantages for lab experiments. It is easy to synthesize and has high purity, which makes it a good building block for the synthesis of other compounds. 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has also been found to have low toxicity and is well-tolerated by animals, which makes it a good candidate for in vivo studies. However, 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to administer in vivo. 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole also has a short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole. In medicinal chemistry, 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole could be further studied for its potential as an anti-cancer agent. Studies could focus on optimizing the structure of 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole to improve its activity and selectivity against cancer cells. In material science, 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole could be further studied for its potential as a building block for the synthesis of various polymers and materials with desirable properties. In agriculture, 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole could be further studied for its potential as a pesticide and herbicide, with a focus on developing formulations that are more effective and environmentally friendly. Overall, the study of 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has the potential to lead to the development of new drugs, materials, and agricultural products that could have significant impact on society.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole can be achieved through various methods, including the reaction of 4-bromoaniline with isobutylthiosemicarbazide in the presence of phosphorus oxychloride. Another method involves the reaction of 4-bromoaniline with isobutylthiosemicarbazone in the presence of thionyl chloride and subsequent cyclization of the resulting intermediate with hydrazine hydrate. Both methods give good yields of 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole with high purity.
Applications De Recherche Scientifique
2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has been widely studied for its potential application in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has shown promising results as an anti-cancer agent. Studies have shown that 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole inhibits the growth of cancer cells by inducing apoptosis and arresting the cell cycle. 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has also been found to have antimicrobial activity against various bacteria and fungi. In material science, 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has been used as a building block for the synthesis of various polymers and materials with desirable properties. In agriculture, 2-(4-bromophenyl)-5-(isobutylthio)-1,3,4-oxadiazole has been studied for its potential as a pesticide and herbicide.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-8(2)7-17-12-15-14-11(16-12)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNOGQKBCJNELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NN=C(O1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)




![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)
![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5732227.png)

![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)



